Glycopyrrolate, also known as glycopyrronium, is a quaternary ammonium compound with anticholinergic properties. It is used in various medical applications due to its ability to inhibit muscarinic receptors in the body. The compound has been studied extensively for its effects on salivary and respiratory secretions, heart rate stability, and its potential role in the treatment of chronic obstructive pulmonary disease (COPD) and other conditions.
Glycopyrrolate has been evaluated for its efficacy as an antisialogogue, which is a substance that reduces saliva production. It has been found to be effective by intramuscular, intravenous, and oral routes, with the intramuscular route providing rapid and consistent absorption. The optimal dose for reducing salivary secretion was determined to be 0.2 mg intramuscularly, as larger doses caused subjective discomfort without significantly further reducing saliva production. Additionally, glycopyrrolate was found to maintain cardiovascular stability when administered intravenously, making it a suitable premedication to prevent bradycardia during surgical procedures1.
In the context of anesthesia, glycopyrrolate has been compared with atropine when used in combination with neostigmine to reverse neuromuscular block. Glycopyrrolate was found to be safe and effective, with the added benefit of more stable heart rates compared to atropine. The antisialogogue action of glycopyrrolate was also superior to that of atropine, making it a preferred choice in this setting2.
Glycopyrrolate has been used as a long-acting bronchodilator in COPD patients. Inhalation of glycopyrronium bromide was shown to inhibit cigarette smoke-induced acute lung inflammation in a murine model. The treatment suppressed the accumulation of neutrophils and macrophages in the bronchoalveolar lavage fluid and significantly inhibited the expression of inflammatory cytokines and enzymes associated with lung tissue damage. These findings suggest that glycopyrrolate may have beneficial effects on the inflammatory reaction in COPD3.
The pharmacological profile of glycopyrrolate has been evaluated in both guinea-pig and human airways, where it was found to be more potent than ipratropium bromide, another muscarinic antagonist. Glycopyrrolate inhibited electric field stimulation-induced contraction of airway smooth muscle and demonstrated a slow dissociation from muscarinic receptors, which may contribute to its long duration of action. This slow dissociation profile suggests that glycopyrrolate could be particularly effective in maintaining airway relaxation over extended periods8.
In a study involving conscious horses, glycopyrrolate was shown to increase heart rate without significantly affecting gastrointestinal motility for an excessive length of time. This indicates that glycopyrrolate can be used to manage heart rate in veterinary medicine while minimizing the impact on the digestive system10.
Glycopyrrolate iodide is derived from glycopyrrolate, which itself is synthesized from various precursors through multiple chemical reactions. It falls under the category of anticholinergic agents, which are known for their ability to inhibit the action of acetylcholine in the nervous system. This compound is particularly noted for its potential applications in treating conditions such as hyperhidrosis and chronic obstructive pulmonary disease (COPD) when used in conjunction with other medications .
The synthesis of glycopyrrolate iodide involves several steps, typically beginning with the synthesis of glycopyrrolate itself. Various methods have been developed to enhance yield and purity:
The molecular structure of glycopyrrolate iodide can be described as follows:
The molecular structure can be represented by its InChI key: ANGKOCUUWGHLCE-UHFFFAOYSA-N
, indicating its unique chemical identity . The three-dimensional conformation plays a crucial role in its interaction with biological targets.
Glycopyrrolate iodide participates in various chemical reactions typical for quaternary ammonium compounds:
Glycopyrrolate iodide exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors. This action leads to:
Glycopyrrolate iodide shows variable pharmacokinetics based on administration routes but generally exhibits a half-life conducive for therapeutic use . Its distribution characteristics suggest significant binding to plasma proteins, influencing its bioavailability.
The stability profile indicates that glycopyrrolate iodide should be stored under controlled conditions to prevent degradation or hydrolysis.
Glycopyrrolate iodide has several scientific applications:
Glycopyrrolate iodide (chemical name: 3-[(cyclopentylhydroxyphenylacetyl)oxy]-1,1-dimethylpyrrolidinium iodide; molecular formula: C₁₉H₂₈INO₃; molecular weight: 445.33 g/mol) features a quaternary ammonium structure critical to its anticholinergic activity [1] [5]. The compound comprises two chiral centers: one at the α-hydroxyl group of the 2-cyclopentyl-2-hydroxy-2-phenylacetic acid moiety and another at the C3 position of the pyrrolidine ring. This configuration generates four possible stereoisomers (R,R; R,S; S,R; S,S), though pharmacological studies indicate the (R)-enantiomer of the hydroxy acid segment exhibits superior receptor affinity [5] [8]. The positively charged nitrogen atom within the rigid pyrrolidinium ring enhances peripheral selectivity by limiting blood-brain barrier penetration, as evidenced by its low partition coefficient (log P = -1.52 in n-octanol/water) [4]. Spectroscopic characterization (e.g., 1H NMR) confirms the presence of characteristic signals: aromatic protons (δ 7.2–7.5 ppm), cyclopentyl methine (δ 2.2 ppm), and N-methyl groups (δ 3.1 ppm) [6].
The synthesis of glycopyrrolate iodide primarily proceeds via esterification followed by quaternization:
Step 1: Ester Formation(±)-2-Cyclopentyl-2-hydroxy-2-phenylacetic acid reacts with 3-hydroxy-1-methylpyrrolidine under Mitsunobu conditions (diethyl azodicarboxylate/triphenylphosphine) or via acid chloride intermediates to yield the tertiary amine precursor [2] [6]. Optimized conditions (e.g., anhydrous tetrahydrofuran, 0°C) suppress racemization at the chiral α-carbon.
Step 2: Quaternary Salt FormationThe tertiary amine undergoes alkylation with methyl iodide in acetone or ethyl acetate (20–25°C, 12 hours), achieving >95% conversion to glycopyrrolate iodide [2] [6]. Critical improvements include:
Alternative routes utilize ion-exchange resins (e.g., Dowex 1X8) to convert glycopyrrolate bromide to the iodide salt, though this may introduce residual bromide impurities [6].
Glycopyrrolate iodide exhibits complex solid-state behavior. X-ray powder diffraction (XRPD) identifies two polymorphic forms (α and β) with distinct lattice parameters [7]:
Differential scanning calorimetry (DSC) corroborates these findings: the β-form shows a melting endotherm at 501.0 K (ΔH = 31.3 kJ/mol), while the α-form melts at 517.5 K (ΔH = 26.3 kJ/mol) [7]. Infrared spectroscopy further differentiates polymorphs: the α-form displays a single N⁺–H stretch (3250 cm⁻¹), whereas the β-form shows bifurcated peaks (3150 cm⁻¹ and 3425 cm⁻¹), suggesting altered hydrogen-bonding networks [7]. Control of polymorphism is critical for dissolution kinetics, with the α-form demonstrating superior shelf-life stability.
Stability studies reveal temperature- and container-dependent degradation:
Table 1: Stability of Glycopyrrolate Iodide (0.5 mg/mL) Under Varied Conditions
Storage Condition | Container | Time | Remaining (%) | Major Degradants |
---|---|---|---|---|
4°C | Amber glass | 7 months | 99.2 ± 0.8 | None detected |
25°C | PET | 7 months | 97.5 ± 1.1 | <0.5% acid derivative |
45°C | Amber glass | 2 months | 88.3 ± 2.4 | Hydrolyzed ester |
HPLC-UV analyses (validated per ICH Q2(R2)) demonstrate that solutions degrade via ester hydrolysis under high heat (45°C), yielding 2-cyclopentyl-2-hydroxy-2-phenylacetic acid and the quaternary pyrrolidinium alcohol [3]. Liquid chromatography-mass spectrometry (LC-MS) identifies two oxidative degradants (m/z 462.1 and 478.2) attributed to ring-hydroxylated byproducts [3]. Photostability studies confirm amber packaging effectively prevents light-induced decomposition.
Glycopyrrolate iodide’s solubility profile is defined by its ionic nature:
Table 2: Solubility and Partitioning of Glycopyrrolate Iodide
Solvent/System | Solubility (mg/mL) | Conditions | Log P/D |
---|---|---|---|
Water | 52.1 ± 1.3 | 25°C, pH 5.6 | — |
Ethanol (96%) | 38.7 ± 0.9 | 25°C | — |
n-Octanol/water | — | 24°C | -1.52 (log P) |
Chloroform | <0.1 | 25°C | — |
Ethyl acetate | 1.2 ± 0.2 | 25°C | — |
The compound demonstrates high aqueous solubility (>50 mg/mL) due to its ionic character, though solubility decreases in nonpolar solvents [4] [6]. The partition coefficient (log P = -1.52) confirms extreme hydrophilicity, aligning with its limited membrane permeability [4]. Buffer-dependent solubility studies show minimal pH variation (pH 2–8), attributable to the permanent positive charge and ester group stability. However, alkaline conditions (pH >9) accelerate hydrolysis, reducing solubility due to free acid precipitation [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7